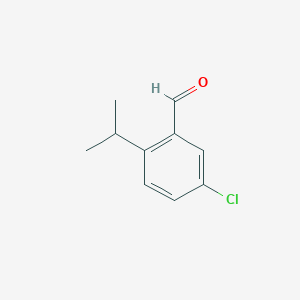

5-Chloro-2-isopropylbenzaldehyde

Description

Contextual Significance in Contemporary Chemical Research

In modern organic synthesis, the development of efficient and selective methods for constructing intricate molecular architectures is a primary goal. riken.jpriken.jp Substituted benzaldehydes are fundamental building blocks, serving as key precursors for a wide array of more complex compounds. 5-Chloro-2-isopropylbenzaldehyde fits into this context as a valuable intermediate. bhu.ac.in

The significance of this compound lies in its utility in synthesizing novel molecules with potential applications in medicinal chemistry and materials science. For instance, it serves as a starting material for the synthesis of Schiff bases. bhu.ac.in These compounds, which contain an azomethine (-CH=N-) group, are formed through the condensation of this compound with various primary amines. bhu.ac.in The resulting Schiff bases are investigated for their pharmacological potential, highlighting the role of the parent aldehyde in developing new bioactive compounds. bhu.ac.in

Furthermore, this compound is a key component in the preparation of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. google.comgoogle.com This transformation, which involves the formation of an imine followed by reduction, demonstrates the compound's role in constructing amine derivatives, which are prevalent in many pharmaceutical and agrochemical products. google.cominnospk.com The strategic placement of the chloro and isopropyl groups on the benzene (B151609) ring influences the reactivity of the aldehyde and the properties of the resulting products, making it a subject of interest in synthetic research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1289090-35-2 bldpharm.comchemicalbook.com |

| Molecular Formula | C10H11ClO chemspider.com |

| Molecular Weight | 182.647 g/mol chemspider.com |

| IUPAC Name | 5-chloro-2-(1-methylethyl)benzaldehyde chemspider.com |

| Synonyms | 5-Chlor-2-isopropylbenzaldehyd chemspider.com |

| Monoisotopic Mass | 182.049843 Da chemspider.com |

Scope and Objectives of Research Investigation

Research involving this compound is primarily focused on exploring its synthetic utility and expanding the library of complex molecules that can be derived from it. The main objective is to leverage its distinct functional groups—the aldehyde, the chloro-substituent, and the isopropyl group—to forge new chemical bonds and assemble novel molecular frameworks.

The scope of these research investigations typically includes:

Synthesis of Derivatives: A primary area of investigation is the reaction of the aldehyde functional group. This includes condensation reactions with primary amines to form a series of Schiff bases. bhu.ac.in Research in this area aims to synthesize and characterize these new compounds using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry to confirm their structures. bhu.ac.in

Reductive Amination: The compound is used in reductive amination processes to produce N-substituted benzylamines, such as N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. google.com The objective here is to develop efficient catalytic processes for this transformation. google.comgoogle.com

Exploration of Pharmacological Potential: A significant objective for synthesizing derivatives from this compound is the subsequent evaluation of their biological activities. For example, the Schiff bases derived from it have been screened for antimicrobial properties against various bacterial strains. bhu.ac.in This aligns with the broader goal of discovering new lead compounds for drug development.

The overarching aim is to establish this compound as a versatile and readily available building block for the efficient synthesis of functional organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGQOKROJFMWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283038 | |

| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289090-35-2 | |

| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289090-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-isopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Isopropylbenzaldehyde and Key Precursors

Established Synthetic Pathways

Established methods for synthesizing 5-Chloro-2-isopropylbenzaldehyde rely on well-documented and robust reactions in organic chemistry. These include ortho-metalation followed by formylation and electrophilic aromatic substitution strategies.

Synthesis via Metal-Halogen Exchange and Formylation

A powerful strategy for the introduction of a formyl group at a specific position on an aromatic ring is through a metal-halogen exchange followed by quenching with a formylating agent. This pathway offers high regioselectivity, dictated by the initial position of the halogen atom.

The synthesis would commence with a precursor such as 1-bromo-5-chloro-2-isopropylbenzene. The key steps are:

Metal-Halogen Exchange: The precursor is treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The lithium atom selectively replaces the more reactive bromine atom over the chlorine atom, forming a highly reactive aryllithium intermediate. The rate of halogen exchange is known to be significantly faster for bromine and iodine compared to chlorine. princeton.edu

Formylation: The resulting organolithium species is then reacted with an electrophilic formylating agent. A common and effective agent for this purpose is N,N-dimethylformamide (DMF). The nucleophilic aryl-lithium attacks the carbonyl carbon of DMF.

Workup: A final aqueous workup step hydrolyzes the resulting intermediate to yield the desired this compound.

This method's primary advantage is its precise control over the position of the new formyl group.

Table 1: Reaction Scheme for Metal-Halogen Exchange and Formylation

| Step | Reactants | Reagents | Product (Intermediate) | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-5-chloro-2-isopropylbenzene | n-Butyllithium (n-BuLi) | 5-Chloro-2-isopropylphenyllithium | Generation of a nucleophilic aryl species |

| 2 | 5-Chloro-2-isopropylphenyllithium | N,N-Dimethylformamide (DMF) | Aldehyde-DMF adduct | Introduction of the formyl group precursor |

Aromatic Substitution Strategies (e.g., Chlorination, Bromination of Related Intermediates)

Aromatic substitution reactions are fundamental to the synthesis of substituted benzene (B151609) derivatives. For this compound, this can involve either introducing the chloro group onto an existing benzaldehyde (B42025) or introducing the formyl group onto a chlorinated precursor.

A. Formylation of 4-Chloro-1-isopropylbenzene A common industrial precursor is 4-chloro-1-isopropylbenzene (also known as 4-chlorocumene). nist.govnist.gov The formylation of this substrate can be accomplished via electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the electrophile. The isopropyl group is a moderately activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The activating nature of the isopropyl group preferentially directs the electrophilic attack to its ortho position (C2), as the para position is already occupied by the chlorine atom. This leads to the regioselective formation of this compound.

B. Chlorination of 2-Isopropylbenzaldehyde An alternative route starts with 2-isopropylbenzaldehyde. sigmaaldrich.comscbt.comnih.gov In this case, the final step is an electrophilic chlorination.

Electrophilic Chlorination: The directing effects of the substituents on the ring are crucial. The isopropyl group is an ortho-, para-director, while the formyl group (aldehyde) is a meta-director and strongly deactivating. The positions ortho and para to the isopropyl group are C3, C5, and C6. The position meta to the aldehyde group is C5. Therefore, both groups cooperatively direct the incoming electrophile (Cl⁺) to the C5 position, resulting in the desired product. The reaction is typically carried out using a chlorinating agent like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Novel or Optimized Synthetic Routes

Research into synthetic methodologies continually seeks to improve efficiency, safety, and environmental impact. This has led to the exploration of catalytic and more regioselective approaches.

Catalytic Approaches in Preparation

Modern synthetic chemistry emphasizes the use of catalytic processes to minimize waste and improve reaction conditions.

Catalytic Oxidation: One potential route involves the synthesis of 4-chloro-1-isopropyl-2-methylbenzene sigmaaldrich.com followed by the selective oxidation of the methyl group. The benzylic methyl group can be oxidized to an aldehyde using various catalytic systems. Catalysts based on manganese, cobalt, or other transition metals can facilitate this transformation using oxidants like molecular oxygen or peroxides, often providing higher selectivity than stoichiometric reagents.

Electrochemical Methods: Electrochemical oxidation presents a green alternative for aldehyde synthesis. For instance, the related compound p-isopropylbenzaldehyde has been prepared by the direct electrochemical oxidation of p-cymene. google.com A similar approach could potentially be applied to 4-chloro-1-isopropylbenzene, where an electrochemical cell could mediate the formylation or the oxidation of a methyl group at the C2 position under controlled conditions.

Catalytic Hydrogenation for Downstream Products: While not a direct synthesis of the aldehyde, related catalytic methods are noteworthy. For example, this compound is a key starting material for producing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine via a reductive amination, which involves a hydrogenation step over a platinum catalyst. google.com This highlights the industrial relevance of catalytic methods in the broader synthetic scheme.

Regioselective Synthesis Considerations

The success of any synthetic strategy for this compound hinges on controlling the regioselectivity of the reactions. The substitution pattern on the aromatic ring is determined by the electronic and steric effects of the groups already present.

Directing Group Effects: In the formylation of 4-chloro-1-isopropylbenzene, the outcome is a contest between the activating, ortho-, para-directing isopropyl group and the deactivating, ortho-, para-directing chloro group. The more strongly activating isopropyl group governs the position of substitution, directing the formyl group to its ortho position (C2).

Steric Hindrance: The bulky isopropyl group can sterically hinder the positions ortho to it (C2 and C6). However, in many electrophilic substitution reactions like formylation, this hindrance is not sufficient to prevent reaction at the electronically favored C2 position.

Ortho-Lithiation: In the metal-halogen exchange pathway, the regioselectivity is predetermined by the starting position of the halogen. However, a related reaction, directed ortho-metalation, could also be considered. The isopropyl group is not a strong directing group for lithiation, but in its absence, a chlorine atom can direct lithiation to its ortho position. The interplay between multiple substituents makes predicting the outcome complex and often requires experimental validation.

The choice of synthetic route often involves a trade-off between the number of steps, the availability of precursors, and the desired regiochemical purity of the final product.

Table 2: Summary of Regioselectivity in Key Synthetic Routes

| Starting Material | Reaction Type | Key Substituent Effects | Predicted Major Product |

|---|---|---|---|

| 4-Chloro-1-isopropylbenzene | Vilsmeier-Haack Formylation | Isopropyl (o,p-directing, activating) > Chloro (o,p-directing, deactivating) | This compound |

| 2-Isopropylbenzaldehyde | Electrophilic Chlorination | Isopropyl (o,p-directing) + Formyl (m-directing) direct to the same position | This compound |

Reactivity Profiles and Derivatization Strategies of 5 Chloro 2 Isopropylbenzaldehyde

Condensation Reactions

Condensation reactions involving the aldehyde group are a cornerstone of the derivatization of 5-Chloro-2-isopropylbenzaldehyde, providing access to a wide range of compounds with diverse structural features.

The reaction of this compound with primary amines or anilines readily forms Schiff bases, a class of compounds characterized by the azomethine (-CH=N-) group. These reactions typically proceed via the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. bhu.ac.in

A series of Schiff bases has been synthesized through the condensation of this compound with various substituted anilines. bhu.ac.in The reactions are generally carried out in a suitable solvent, and the resulting imine products can be characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). bhu.ac.in For instance, IR spectra of these compounds show a characteristic absorption band for the C=N stretch, confirming the formation of the imine linkage. bhu.ac.in

A notable example is the reaction with cyclopropylamine (B47189) to produce N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine. google.com This imine is a key intermediate in the synthesis of more complex molecules. google.com

Table 1: Examples of Schiff Bases Synthesized from this compound

| Reactant 2 (Primary Amine/Aniline) | Resulting Schiff Base | Spectroscopic Data Highlights | Reference |

|---|---|---|---|

| Substituted Anilines | E-N-(5-Chloro-2-isopropylbenzylidene)arylamine series | IR (cm⁻¹): ~1669 (C=N stretch); ¹H NMR, Mass Spec, and Elemental Analysis also performed. | bhu.ac.in |

| Cyclopropylamine | N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine | Intermediate used for further synthesis. | google.com |

Analogous to Schiff base formation, this compound reacts with hydrazine (B178648) derivatives to yield hydrazones. These compounds are of significant interest in medicinal chemistry. The synthesis involves the condensation of the aldehyde with a suitable hydrazine, often under reflux in a solvent like methanol. nih.gov The formation of hydrazones from various aldehydes, including chloro-substituted benzaldehydes, is a well-established synthetic route. nih.govnih.govontosight.ai For example, a wide range of hydrazone analogues have been prepared from various chlorobenzaldehydes and halogenated salicylaldehydes by reacting them with aminoguanidine (B1677879) hydrochloride or similar compounds. nih.gov

The condensation reaction to form imines or hydrazones is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. bhu.ac.in In some synthetic procedures, a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid, is explicitly added to promote the reaction. google.com

The removal of water formed during the reaction can be crucial to drive the equilibrium towards the product side. google.com This can be achieved by using water-binding agents like sodium sulfate (B86663) or magnesium sulfate, or by azeotropic distillation. google.com However, subsequent reactions like hydrogenation can often be carried out successfully without the explicit removal of this water. google.com

Reduction and Reductive Functionalization

The aldehyde group of this compound can be selectively reduced or used as a handle for reductive functionalization, leading to important synthetic intermediates like benzylamines.

A key synthetic application of the imines derived from this compound is their subsequent reduction to benzylamines. This two-step, one-pot process is known as reductive amination. First, the aldehyde reacts with a primary amine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. google.com

A prominent example is the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. google.comnih.gov In this process, this compound is first condensed with cyclopropylamine to form the imine. This imine is then subjected to catalytic hydrogenation to yield the final benzylamine (B48309) product. google.com This transformation is a critical step in the synthesis of certain agrochemical compounds. google.com Various catalysts can be employed for the hydrogenation step, with alkylaluminum catalysts like di-isobutylaluminum hydride (DIBAL) and tri-iso-butylaluminum (TIBAL) also being effective for the hydrogenation of various imines. rsc.orgresearchgate.net

Table 2: Reductive Amination of this compound

| Amine Reactant | Imine Intermediate | Reduction Method | Final Product | Reference |

|---|

The selective reduction of the aldehyde group in this compound to a primary alcohol, (5-Chloro-2-isopropylphenyl)methanol, while preserving the chloro and isopropyl substituents, is a fundamental transformation. This requires the use of mild reducing agents that are chemoselective for the aldehyde over other functional groups.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. However, in substrates with other sensitive functional groups, such as esters, the reaction conditions must be carefully controlled to avoid undesired side reactions like transesterification. nih.gov For related substituted benzaldehydes, a method involving NaBH₄ in the presence of a weak acid like acetic acid has been shown to selectively reduce the aldehyde to a benzyl (B1604629) alcohol with minimal side reactions. nih.gov This approach works by quenching the intermediate benzyl alkoxide before it can participate in intramolecular rearrangements. nih.gov This principle can be applied to ensure the clean conversion of this compound to its corresponding benzyl alcohol.

Suppression of Dehalogenation during Reductions

A significant challenge in the reduction of aryl halides is the potential for dehalogenation, an undesired side reaction where the halogen substituent is replaced by a hydrogen atom. In the case of this compound, this would lead to the formation of 2-isopropylbenzaldehyde. The suppression of this side reaction is crucial for maintaining the structural integrity of the target molecule during transformations of the aldehyde group.

Hydrogenation of haloaromatics can lead to dehalogenation. google.com For instance, in the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine from this compound, a key step involves the hydrogenation of an intermediate. It was surprisingly found that dehalogenation could be significantly suppressed, allowing for the desired product to be obtained in high purity and yield. google.com The choice of catalyst and reaction conditions is paramount. Studies on the reduction of other chlorinated aromatic compounds, such as 4-chloro-N,N-dibenzylaniline, have shown that pH control can be a powerful tool to direct the selectivity of the reaction. researchgate.net Under basic conditions, dechlorination was the predominant reaction, while acidic conditions favored the debenzylation reaction. researchgate.net This suggests that for the reduction of this compound, careful pH control could be a viable strategy to minimize dehalogenation.

Chemoselective reducing agents can also be employed to selectively reduce the aldehyde group in the presence of the aryl chloride. Reagents like sodium borohydride (NaBH₄) are generally milder than lithium aluminum hydride (LiAlH₄) and are less likely to reduce the aryl halide. youtube.comlibretexts.org The reactivity of the reducing agent can be further tuned. For example, sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride has been developed for the highly selective reduction of aldehydes in the presence of other reducible functional groups. tcichemicals.com The combination of NaBH₄ with acetylacetone (B45752) has also been reported as an efficient system for the chemoselective reduction of aldehydes in the presence of ketones, highlighting the potential for tailored reagent systems to avoid unwanted side reactions. rsc.org

Table 1: Strategies for Suppressing Dehalogenation during Reduction

| Strategy | Description | Key Factors |

| Catalyst Selection | Utilizing specific catalysts that favor aldehyde reduction over C-Cl bond cleavage. | Platinum-based catalysts have shown success in specific applications. google.com |

| pH Control | Adjusting the reaction pH to disfavor the dehalogenation pathway. researchgate.net | Acidic or basic conditions can significantly alter the reaction selectivity. researchgate.net |

| Chemoselective Reagents | Employing reducing agents that are inherently selective for aldehydes over aryl halides. youtube.comtcichemicals.com | NaBH₄ is a common choice. More specialized reagents can offer higher selectivity. libretexts.orgtcichemicals.comrsc.org |

Nucleophilic Additions at the Carbonyl Center

The aldehyde functional group in this compound is a primary site for nucleophilic attack. This reactivity allows for a wide array of transformations to generate more complex molecules.

One of the most fundamental reactions is the addition of Grignard reagents, which are powerful carbon-based nucleophiles. mnstate.eduyoutube.com The reaction of this compound with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup, to yield a secondary alcohol. youtube.com The general mechanism involves the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu It is crucial to use anhydrous conditions for Grignard reactions to prevent the reagent from being quenched by water. mnstate.edu

Another important class of nucleophilic addition reactions involves the formation of imines, or Schiff bases. bhu.ac.in This is typically achieved by the condensation of the aldehyde with a primary amine under mildly acidic conditions. bhu.ac.in The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. bhu.ac.in A series of Schiff bases have been synthesized from this compound and various primary amines, and their structures were confirmed using spectroscopic techniques. bhu.ac.in

The aldehyde can also undergo addition reactions with other nucleophiles, such as cyanide ions (from a source like HCN or KCN) to form cyanohydrins, or with ylides in the Wittig reaction to form alkenes. These reactions provide versatile pathways for carbon-carbon bond formation and functional group interconversion.

Table 2: Examples of Nucleophilic Addition Reactions

| Reagent | Product Type | General Reaction |

| Grignard Reagent (R-MgX) | Secondary Alcohol | |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Cyanide (e.g., KCN/H⁺) | Cyanohydrin |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring System

The benzene ring of this compound is substituted with an activating group (isopropyl) and a deactivating group (chloro), which direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. uci.eduyoutube.com The isopropyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect. uci.edu The aldehyde group is a meta-director and strongly deactivating. youtube.com The interplay of these substituents will govern the position of any further substitution on the aromatic ring. uci.eduyoutube.com

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com Given the directing effects of the existing substituents on this compound, a new electrophile would likely be directed to the positions ortho or para to the isopropyl group and ortho or para to the chloro group, while avoiding the positions meta to the aldehyde. The steric hindrance from the bulky isopropyl group may also influence the final position of the incoming electrophile.

Nucleophilic aromatic substitution (SNAr) on the other hand, involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile. chemistrysteps.comchadsprep.com SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comnih.gov In this compound, the aldehyde group is a strong electron-withdrawing group, but it is in the meta position relative to the chlorine atom. This positioning is not ideal for activating the ring towards SNAr via the addition-elimination mechanism, which requires resonance stabilization of the negative charge in the Meisenheimer intermediate. chemistrysteps.comnih.gov Therefore, forcing conditions or alternative mechanisms like the benzyne (B1209423) mechanism might be necessary for nucleophilic substitution to occur. chemistrysteps.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the benzene ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction could be used to couple this compound with a variety of boronic acids or their esters to introduce new aryl or alkyl groups at the position of the chlorine atom. fishersci.co.uknih.gov The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction, especially with a less reactive aryl chloride. organic-chemistry.orgharvard.edu

The Heck reaction is another palladium-catalyzed process that couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl group onto the benzene ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org

Other cross-coupling reactions such as the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings could also be applicable, providing alternative methods for C-C bond formation. libretexts.org The choice of reaction depends on the desired product and the functional group tolerance of the specific catalytic system.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura libretexts.orgorganic-chemistry.org | Boronic acid/ester | Pd catalyst, base | Biaryl or alkyl-aryl |

| Heck wikipedia.orgorganic-chemistry.org | Alkene | Pd catalyst, base | Substituted alkene |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Biaryl or alkyl-aryl |

| Stille | Organotin reagent | Pd catalyst | Biaryl or alkyl-aryl |

Photoinduced Reactivity and Cycloaddition Reactions

The photochemical behavior of benzaldehydes, particularly those with ortho-alkyl substituents, is a well-studied area. Ortho-alkyl benzaldehydes can undergo photoenolization, where irradiation with UV light leads to the formation of a transient photoenol. This intermediate can then participate in various reactions, including cycloadditions.

For this compound, photoenolization would involve the abstraction of a hydrogen atom from the isopropyl group by the excited carbonyl oxygen, forming a dienol intermediate. This highly reactive species can then revert to the starting aldehyde or be trapped by a dienophile in a Diels-Alder reaction to form a new six-membered ring. While specific studies on the photoinduced reactivity of this compound are not widely reported, the general principles of photoenolization and subsequent cycloaddition reactions of related benzaldehydes are well-established.

The Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, typically involves a conjugated diene and a dienophile. In the context of photoenolization, the transient dienol acts as the diene. The presence of the chloro and isopropyl substituents on the aromatic ring could influence the stability and reactivity of the photoenol, as well as the stereoselectivity of the subsequent cycloaddition.

Functionalization of the Isopropyl Moiety

The isopropyl group of this compound also presents opportunities for chemical modification. The benzylic hydrogens of the isopropyl group are susceptible to radical substitution reactions. For example, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the selective bromination of the tertiary carbon of the isopropyl group. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation of the isopropyl group is another potential derivatization strategy. Depending on the oxidizing agent and reaction conditions, the isopropyl group could be oxidized to a hydroxyl group, a carbonyl group (ketone), or even cleaved to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions could potentially oxidize the isopropyl group.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, researchers can gain detailed insights into the connectivity and spatial arrangement of atoms within the derivatives of 5-Chloro-2-isopropylbenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis of Derivatives

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In the derivatives of this compound, such as Schiff bases formed by its condensation with primary amines, the proton signals offer clear diagnostic markers. bhu.ac.in For instance, the formation of an imine bond (-C=N-) in these derivatives is often confirmed by the appearance of a characteristic signal for the azomethine proton. bhu.ac.in

The following table summarizes typical ¹H NMR spectral data for derivatives of this compound. The exact chemical shifts (δ) and coupling constants (J) can vary depending on the specific derivative and the solvent used.

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic Proton (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) or Doublet (d) | ~2-9 |

| Isopropyl CH | 2.9 - 3.5 | Septet or Multiplet | ~7 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | ~7 |

| Azomethine Proton (-CH=N-) | 8.0 - 9.0 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis of Derivatives

Complementing ¹H NMR, ¹³C NMR spectroscopy provides data on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the derivatives of this compound are indicative of their electronic environment.

A representative table of ¹³C NMR chemical shifts for these derivatives is provided below:

| Carbon Atom | Typical Chemical Shift (ppm) |

| Aldehydic Carbonyl (C=O) | 189 - 195 |

| Imine Carbon (-C=N-) | 155 - 165 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-isopropyl | 145 - 155 |

| Other Aromatic Carbons | 120 - 135 |

| Isopropyl CH | 30 - 40 |

| Isopropyl CH₃ | 20 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)nih.govresearchgate.net

For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For example, it can confirm the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for assembling different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

The application of these advanced NMR techniques has been instrumental in the detailed structural analysis of various derivatives, including those with intricate stereochemistry. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisresearchgate.net

FTIR spectroscopy is a rapid and powerful tool for identifying key functional groups in the derivatives of this compound. researchgate.net The presence or absence of specific absorption bands in the FTIR spectrum can confirm the success of a chemical transformation. bhu.ac.in

Key FTIR absorption bands for these compounds are summarized in the table below:

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=N Stretch (Imine) | 1620 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy, while less commonly reported for this specific class of compounds in the available literature, offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For derivatives of this compound, Raman spectroscopy could be employed to further probe the vibrations of the aromatic ring and the carbon-carbon bonds within the isopropyl group. The symmetric stretching of the C=C bonds in the benzene (B151609) ring would be expected to produce a strong Raman signal.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the analysis of this compound, the molecular ion peak (M+) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 182.65 g/mol . bldpharm.com The presence of a chlorine atom is indicated by a characteristic M+2 peak with an intensity approximately one-third of the M+ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

The fragmentation of this compound under electron impact ionization typically involves the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. libretexts.org Common fragmentation pathways include the loss of a hydrogen atom (M-1), a formyl radical (M-29, loss of CHO), or an isopropyl group (M-43). libretexts.orglibretexts.org The stability of the resulting fragments, such as acylium ions ([RCO]⁺), often leads to prominent peaks in the mass spectrum, with the most abundant fragment ion designated as the base peak. libretexts.orgtutorchase.com Analysis of these fragmentation patterns provides valuable information for the structural confirmation of the parent molecule and its derivatives, such as Schiff bases, where the m/z values of the synthesized compounds show relevance with their molecular formula. bhu.ac.in

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Mass Loss (amu) | Predicted m/z | Significance |

| [C₁₀H₁₁ClO]⁺ | 0 | 182/184 | Molecular Ion (M+, M+2) |

| [C₁₀H₁₀ClO]⁺ | 1 | 181/183 | Loss of H |

| [C₉H₈ClO]⁺ | 29 | 153/155 | Loss of CHO |

| [C₇H₄ClO]⁺ | 43 | 139/141 | Loss of C₃H₇ (isopropyl group) |

This table is predictive and actual experimental data may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions. This technique is used to characterize the chromophoric systems present in this compound and its derivatives. The electronic spectrum is influenced by the molecular structure, including the presence of the carbonyl group, the aromatic ring, and the substituents.

For derivatives of this compound, such as Schiff bases, UV-Vis spectroscopy is instrumental in confirming their formation and studying their electronic properties. The condensation of the aldehyde with a primary amine to form an azomethine group (-CH=N-) introduces a new chromophore, leading to changes in the absorption spectrum. bhu.ac.in These changes can be used to monitor the reaction and characterize the resulting imine.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be extensively reported, the structures of its derivatives, particularly Schiff bases and their metal complexes, are of significant interest in materials science and coordination chemistry. researchgate.netresearchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, researchers can determine bond lengths, bond angles, and intermolecular interactions. researchgate.net For example, the crystal structure of Schiff bases derived from substituted benzaldehydes reveals details about their molecular conformation and packing in the solid state. researchgate.netepa.gov This information is crucial for understanding structure-property relationships and for the rational design of new materials with specific functionalities.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis, often performed by combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). bhu.ac.in For this compound (C₁₀H₁₁ClO), elemental analysis is used to confirm that the experimentally determined elemental composition matches the calculated theoretical values. This serves as a critical check for the purity and identity of the synthesized compound. nih.gov Any significant deviation from the expected percentages could indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 65.76 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.08 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.41 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.76 |

| Total | 182.66 | 100.00 |

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) for Derivative-Based Materials

For materials derived from this compound, such as thin films or coatings, surface-sensitive analytical techniques are employed to characterize their surface chemistry and composition. mdpi.com X-ray Photoelectron Spectroscopy (XPS) is a powerful technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. psu.eduazom.com

When analyzing a thin film or a modified surface containing derivatives of this compound, XPS can identify the elements present and their bonding environments. rsc.orgrsc.org This is particularly useful for confirming the successful incorporation of the derivative into a material and for studying the chemical interactions at the surface, which are critical for applications such as sensors, catalysts, and electronic devices. mdpi.comazom.com The ability to probe the near-surface region makes XPS an invaluable tool for understanding the surface properties that govern the performance of these advanced materials. psu.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry of 5-Chloro-2-isopropylbenzaldehyde, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the three-dimensional arrangement of atoms in the molecule.

As of the latest literature surveys, specific DFT studies detailing the electronic structure and precise geometrical parameters for this compound have not been published. Such a study would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The resulting data would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and not based on actual published research.) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | Value | | | | C-C (ring) | Value | | | | C=O | Value | | | | C-H (aldehyde) | Value | | | | C-C (isopropyl) | Value | | | | | | C-C-C (ring) | Value | | | | C-C=O | Value | | | | H-C=O | Value | | | | | Cl-C-C-C | Value | | | | | O=C-C-C | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scholarscentral.comresearchgate.net

A computational study on this compound would calculate the energies of these orbitals. There are currently no published studies providing specific HOMO-LUMO energy values for this compound.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Specific NBO and NPA data for this compound are not available in the current scientific literature.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for this compound (Note: The following data is illustrative and not based on actual published research.)

| Atom | Charge (e) |

|---|---|

| Cl | Value |

| O (carbonyl) | Value |

| C (carbonyl) | Value |

| C (isopropyl) | Value |

| Aromatic C's | Values |

Global and Local Reactivity Descriptors

There are no published studies that report the global and local reactivity descriptors for this compound.

Table 4: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual published research.)

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | Value |

| Hardness (η) | Value |

| Softness (S) | Value |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, this would involve:

NMR: Calculating the ¹H and ¹³C chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method.

IR: Simulating the infrared spectrum by calculating the vibrational frequencies. These are often scaled to better match experimental results.

UV-Vis: Predicting the electronic absorption spectra using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and the maximum absorption wavelengths (λmax).

While experimental spectra for related compounds have been analyzed with the aid of DFT, a comprehensive computational prediction and correlation with experimental data for this compound is not documented in the literature. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For instance, in the synthesis of derivatives of this compound, computational studies could map out the entire reaction pathway, identify transition states, and calculate activation energies. This would provide a detailed understanding of the reaction kinetics and thermodynamics.

A patent exists that describes a process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine from this compound, but it does not include a computational elucidation of the reaction mechanism. google.com Detailed computational modeling of reaction mechanisms involving this compound has not been reported in peer-reviewed literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies such as optical switching, data storage, and telecommunications. Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, often exhibit notable NLO responses. The prediction of these properties through computational methods, such as Density Functional Theory (DFT), is a crucial step in the design and screening of new NLO materials.

As of the latest literature review, specific computational studies predicting the non-linear optical properties of this compound have not been reported. However, the general principles of NLO property prediction in substituted benzaldehydes can be discussed. The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field.

Theoretical calculations for similar molecules often involve optimizing the molecular geometry and then calculating the NLO properties at a specific level of theory and basis set. The results would typically be presented in a table format, as shown in the hypothetical example below.

Table 1: Hypothetical NLO Properties of this compound (Note: The following data is for illustrative purposes only and is not based on actual published research for this specific compound.)

| Parameter | Symbol | Value (a.u.) |

| Dipole Moment | µ | Data not available |

| Mean Polarizability | <α> | Data not available |

| First Hyperpolarizability | β_tot | Data not available |

| Second Hyperpolarizability | γ | Data not available |

Further research employing computational methods is required to determine the actual NLO properties of this compound and to assess its potential for applications in non-linear optics.

Nuclear Quadrupole Coupling Constants (NQCC) Calculations

Nuclear Quadrupole Coupling Constants (NQCC) provide detailed information about the local electronic environment around a nucleus with a quadrupole moment (a nucleus with a spin quantum number I ≥ 1). For this compound, the chlorine isotopes (³⁵Cl and ³⁷Cl) and potentially the deuterium (B1214612) isotope if isotopically substituted, possess nuclear quadrupole moments. The NQCC is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus.

Theoretical calculations of NQCCs are valuable for interpreting experimental data from nuclear quadrupole resonance (NQR) spectroscopy and for gaining a deeper understanding of chemical bonding and charge distribution within a molecule.

A literature search did not yield any specific studies that have calculated the Nuclear Quadrupole Coupling Constants for this compound. Such a study would typically involve high-level quantum chemical calculations to determine the EFG tensor at the chlorine nucleus. The calculated EFG would then be used to predict the NQCC.

The NQCC is sensitive to the nature of the chemical bond involving the quadrupolar nucleus. In this compound, the C-Cl bond's characteristics, including its ionic character and p-orbital occupation, would be the primary determinants of the chlorine NQCC. The presence and position of the isopropyl and aldehyde groups would also influence the EFG at the chlorine nucleus.

A theoretical study would typically report the principal components of the EFG tensor and the resulting NQCC and asymmetry parameter (η).

Table 2: Hypothetical NQCC Parameters for the ³⁵Cl Nucleus in this compound (Note: The following data is for illustrative purposes only and is not based on a published study for this compound.)

| Parameter | Symbol | Value |

| Nuclear Quadrupole Coupling Constant | χ (MHz) | Data not available |

| Asymmetry Parameter | η | Data not available |

The computational investigation of the NQCC for this compound would be a valuable contribution to the understanding of the electronic structure of halogenated aromatic aldehydes.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Agrochemical Intermediates (e.g., Pyrazolecarboxamide Precursors)

5-Chloro-2-isopropylbenzaldehyde serves as a key precursor in the synthesis of various intermediates for the agrochemical industry. One notable application is in the formation of pyrazolecarboxamides, a class of compounds known for their fungicidal properties. The synthesis of these agrochemicals often involves the construction of a pyrazole (B372694) ring system, which can be achieved through the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

While direct synthesis of pyrazolecarboxamides from this compound is not extensively documented, the aldehyde can be readily converted into chalcone (B49325) derivatives. These chalcones, which are α,β-unsaturated ketones, can then undergo cyclocondensation with hydrazine or its derivatives to form the pyrazoline ring. Subsequent oxidation or other functional group manipulations can lead to the desired pyrazolecarboxamide structure. For instance, a chalcone derived from this compound can react with semicarbazide (B1199961) hydrochloride in an acid-catalyzed reaction to yield pyrazole carboxamides nih.gov. This synthetic strategy highlights the role of this compound as a foundational element in the multi-step synthesis of these important agricultural compounds.

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the aldehyde functional group, coupled with the specific substitution on the aromatic ring, makes this compound a valuable starting point for the synthesis of a variety of heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzothiazepines, Imidazoles, Quinolines)

Benzothiazepines: 1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds with a range of pharmacological activities. A common synthetic route to 2,3-dihydro-1,5-benzothiazepines involves the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, namely chalcones. nih.govresearchgate.netbhu.ac.innih.govmdpi.com As previously mentioned, this compound is a direct precursor to chalcones via the Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone, bearing the 5-chloro-2-isopropylphenyl moiety, can then undergo a Michael addition with 2-aminothiophenol, followed by an intramolecular cyclization to yield the corresponding 1,5-benzothiazepine (B1259763) derivative.

Imidazoles: Imidazole derivatives are another important class of nitrogen-containing heterocycles. While direct, one-pot syntheses of imidazoles from this compound are not prevalent in the literature, multi-step pathways can be envisioned. For example, the aldehyde can be a component in the synthesis of 1,2,4-trisubstituted imidazoles. This typically involves the reaction of a 1,2-dicarbonyl compound (which can be derived from the aldehyde), an aldehyde, and ammonia (B1221849) or an amine. nottingham.ac.uk Alternatively, the aldehyde can be used to prepare imines, which are then reacted with reagents like p-toluenesulfonylmethyl cyanide (TosMIC) to form 1,5-diarylimidazoles.

Quinolines: Quinolines are bicyclic nitrogen heterocycles with a broad spectrum of biological activities. Several named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, are employed for their preparation. nih.govepa.govlibretexts.orgnih.gov In the context of this compound, it can be utilized in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this compound itself is not the 2-aminoaryl component, it can be used as the aldehyde reactant in conjunction with a suitable 2-aminoaryl ketone. Furthermore, chalcones derived from this aldehyde can be precursors to quinoline-chalcone derivatives through substitution reactions. nih.gov

Preparation of Oxygen- and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles often involves intramolecular cyclization reactions of precursors containing both a hydroxyl group and a suitable electrophilic center. While specific examples starting directly from this compound are scarce, its derivatives can be employed in such syntheses. For instance, the aldehyde can be reduced to the corresponding alcohol, which can then be further functionalized to create precursors for cyclization reactions leading to chromenes or other oxygen heterocycles. nih.govnottingham.ac.uk General methods for the synthesis of oxygen heterocycles often utilize phenol (B47542) derivatives as starting materials. nih.gov

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved through various routes, including the cyclization of sulfur-containing precursors. nih.gov For example, the reaction of chalcones with thiourea (B124793) or its derivatives can lead to the formation of pyrimidine-2-thiones. As this compound is a precursor to chalcones, it can indirectly be used in the synthesis of such sulfur-containing heterocycles. Additionally, general methods for synthesizing sulfur heterocycles often involve the reaction of substrates with reagents like elemental sulfur or sulfur monochloride. researchgate.net

Intermediate in the Construction of Polycyclic Architectures

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are an important class of compounds with applications in materials science and medicinal chemistry. The construction of these complex architectures often relies on annulation reactions, where a new ring is fused onto an existing one.

While direct applications of this compound in the synthesis of complex polycyclic systems are not widely reported, its derivatives can serve as key intermediates. For instance, the aldehyde can be transformed into a diene or a dienophile, which can then participate in Diels-Alder reactions to construct six-membered rings. The existing substituted benzene (B151609) ring of this compound would thus become part of a larger polycyclic framework. The principles of synthesizing polycyclic aromatic compounds often involve the fusion of benzene rings.

Building Block for Chalcones and Flavonoid Derivatives via Claisen-Schmidt Condensation

One of the most significant applications of this compound is its use in the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, this compound) with a ketone, typically an acetophenone (B1666503) derivative. The resulting α,β-unsaturated ketone is a chalcone, which serves as a crucial intermediate for the synthesis of flavonoids.

Flavonoids are a large class of naturally occurring polyphenolic compounds with a C6-C3-C6 skeleton. The synthesis of many flavonoids, such as flavanones, flavones, and flavonols, begins with a chalcone precursor. For example, the intramolecular cyclization of a 2'-hydroxychalcone, formed from a 2'-hydroxyacetophenone (B8834) and this compound, can lead to the corresponding flavanone. Subsequent oxidation and other transformations can then yield a variety of flavonoid derivatives.

| Reactant 1 | Reactant 2 (Acetophenone derivative) | Product (Chalcone) |

| This compound | Acetophenone | 1-(5-Chloro-2-isopropylphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | 1-(5-Chloro-2-isopropylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| This compound | 2'-Hydroxyacetophenone | 1-(5-Chloro-2-isopropylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

Development of Complex Organic Scaffolds for Chemical Biology Probes (focus on synthesis)

Chemical probes are small molecules used to study and manipulate biological systems. The development of these probes often requires the synthesis of complex and diverse organic scaffolds. This compound can serve as a starting point for the construction of such scaffolds.

The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination to introduce amino groups, Wittig reactions to form alkenes, and various condensation reactions. These transformations can be used to build up molecular complexity and introduce functional groups necessary for biological activity and for the attachment of reporter tags (e.g., fluorophores, biotin). For example, the condensation of this compound with primary amines can yield Schiff bases, which themselves can be bioactive or serve as intermediates for further elaboration into more complex structures. bhu.ac.in The synthesis of diverse scaffolds from a common intermediate is a key strategy in the development of compound libraries for screening in drug and probe discovery.

Precursor for Thiosemicarbazones and their Metal Complexes

This compound serves as a valuable starting material in the synthesis of thiosemicarbazones, a class of Schiff bases known for their interesting coordination chemistry and diverse biological activities. The condensation reaction of this compound with thiosemicarbazide (B42300) leads to the formation of the corresponding this compound thiosemicarbazone. This ligand can then be used to form a variety of metal complexes.

The general synthetic route involves the condensation of an aldehyde with thiosemicarbazide, often in a refluxing alcoholic solvent, sometimes with the addition of a catalytic amount of acid. nih.govnih.govnih.govnih.govjuniv.edu The resulting thiosemicarbazone can then be reacted with various metal salts in a suitable solvent to yield the corresponding metal complexes. mdpi.comresearchgate.netorientjchem.org

The thiosemicarbazone ligand typically coordinates to the metal center through the sulfur atom and the azomethine nitrogen atom, acting as a bidentate ligand. researchgate.netbenthamopenarchives.comjournalijar.com

Synthesis and Characterization of this compound Thiosemicarbazone

The synthesis of this compound thiosemicarbazone is achieved by the condensation of this compound with thiosemicarbazide. A common method involves refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a solvent like ethanol. nih.govnih.govnih.gov

Reaction Scheme: C₁₀H₁₁ClO + CH₅N₃S → C₁₁H₁₄ClN₃S + H₂O

Detailed Research Findings:

While specific research detailing the synthesis and full characterization of this compound thiosemicarbazone is not extensively published, the following data is predicted based on established methods for similar compounds. nih.govnih.govnih.govacs.org

| Property | Predicted Data |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in polar organic solvents like DMSO and DMF |

Table 1: Predicted Spectroscopic Data for this compound Thiosemicarbazone

| Spectroscopic Technique | Predicted Characteristic Peaks/Shifts | Interpretation |

| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretching)~1600 (C=N stretching)~1350 (C=S stretching) | Presence of amine, azomethine, and thione functional groups |

| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, -NH-CS)~8.3 (s, 1H, -CH=N)~8.0 (s, 2H, -CS-NH₂)~7.5-7.0 (m, 3H, Ar-H)~3.0 (sept, 1H, -CH(CH₃)₂)~1.2 (d, 6H, -CH(CH₃)₂) | Confirms the presence of different proton environments in the molecule |

| ¹³C NMR (δ, ppm) | ~178 (C=S)~142 (C=N)~150-120 (Aromatic Carbons)~34 (-CH(CH₃)₂)~23 (-CH(CH₃)₂) | Indicates the carbon skeleton of the molecule |

Metal Complexes of this compound Thiosemicarbazone

The this compound thiosemicarbazone ligand can be used to synthesize a variety of transition metal complexes. The general procedure involves reacting the ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent. mdpi.comresearchgate.netorientjchem.org The coordination of the thiosemicarbazone to the metal ion is confirmed by shifts in the IR and NMR spectra. For instance, a shift in the ν(C=N) and ν(C=S) bands in the IR spectrum indicates the involvement of the azomethine nitrogen and thione sulfur in coordination. journalijar.com

General Reaction Scheme for Metal Complex Formation: n(C₁₁H₁₄ClN₃S) + MClₓ → [M(C₁₁H₁₃ClN₃S)ₙ]Clₓ₋ₙ + nHCl (where M = transition metal, n = number of ligands)

Detailed Research Findings:

The study of metal complexes of thiosemicarbazones is an active area of research due to their potential applications in various fields, including medicinal chemistry. benthamopenarchives.comresearchgate.netasianpubs.orgresearchgate.netnih.gov The biological activity of thiosemicarbazones is often enhanced upon complexation with metal ions. benthamopenarchives.com

Table 2: Predicted Properties of Transition Metal Complexes of this compound Thiosemicarbazone

| Metal Ion | Predicted Geometry | Predicted Magnetic Moment (µeff, B.M.) |

| Cu(II) | Distorted Square Planar / Square Pyramidal | ~1.7 - 2.2 |

| Ni(II) | Square Planar (diamagnetic) or Octahedral | Diamagnetic or ~2.8 - 3.5 |

| Co(II) | Tetrahedral or Octahedral | ~4.3 - 5.2 |

| Zn(II) | Tetrahedral | Diamagnetic |

The specific geometry and properties of the metal complexes would depend on the metal ion, the stoichiometry of the reaction, and the reaction conditions.

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For 5-Chloro-2-isopropylbenzaldehyde and its derivatives, future research is geared towards developing more sustainable synthetic protocols.

Conventional synthesis methods often rely on hazardous reagents and solvents. Emerging green approaches focus on alternatives that are more environmentally benign. For instance, research into the synthesis of Schiff bases, a common derivative of benzaldehydes, has demonstrated the efficacy of natural acid catalysts like lemon juice or cashew shell extract. pramanaresearch.orgacs.org These methods offer a safer and more sustainable alternative to traditional acid catalysts.

Microwave-assisted synthesis represents another significant green chemistry technique. researchgate.netresearchgate.net This method can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net The application of microwave irradiation to the synthesis of derivatives from this compound is a promising area for future exploration, potentially leading to more efficient and less energy-intensive processes.

Furthermore, solvent-free reaction conditions, or the use of green solvents like water or ethanol, are being investigated to reduce the environmental impact of chemical processes. pramanaresearch.orgresearchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by minimizing waste and simplifying purification processes. acs.orgnih.govliberty.edu

Table 1: Comparison of Conventional and Green Synthesis Methods for Schiff Bases

| Feature | Conventional Method | Green Method (Microwave-Assisted) |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Natural acids (e.g., lemon juice), or catalyst-free |

| Solvent | Often toxic organic solvents | Solvent-free or green solvents (e.g., ethanol) |

| Reaction Time | Several hours | A few minutes |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) |

| Yield | Moderate to good | Good to excellent |

| Environmental Impact | Higher (use of hazardous materials, more waste) | Lower (safer reagents, less waste) |

This table provides a generalized comparison based on findings for substituted benzaldehydes. pramanaresearch.orgacs.orgresearchgate.net

Chemo- and Biocatalytic Transformations

Catalysis is at the heart of efficient chemical synthesis. Future research on this compound will likely focus on novel chemo- and biocatalytic transformations to create complex molecules with high selectivity and yield.

Chemo-catalysis remains a cornerstone of organic synthesis. The development of new catalysts for reactions involving this compound is an active area of research. For example, the synthesis of Schiff bases from this aldehyde is a well-established chemo-catalytic process. researchgate.net Future work may involve designing more efficient and recyclable catalysts for this and other transformations.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental friendliness. acs.orgresearchgate.netrsc.org While specific biocatalytic applications for this compound are not yet widely reported, the potential is significant. For instance, enzymes such as alcohol dehydrogenases from organisms like Lactobacillus kefiri could be employed for the enantioselective reduction of the aldehyde group to a chiral alcohol, a valuable building block in the pharmaceutical industry. acs.org Nitrilases are another class of enzymes that could be used to transform nitrile-containing derivatives of this compound under mild conditions. researchgate.net

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Schiff Base Formation | Chemo-catalyst (acid) | Imines | Intermediates for pharmaceuticals and functional materials. researchgate.net |

| Aldehyde Reduction | Biocatalyst (e.g., Alcohol Dehydrogenase) | Chiral Alcohols | Valuable chiral building blocks for asymmetric synthesis. acs.org |

| Oxidation | Chemo- or Biocatalyst | Carboxylic Acids | Precursors for esters and amides. |

| Cyanohydrin Formation | Chemo-catalyst (base) | Cyanohydrins | Intermediates for alpha-hydroxy acids. mdpi.com |

This table outlines potential transformations based on established catalytic methods for benzaldehydes.

Integration in Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, is revolutionizing chemical manufacturing. beilstein-journals.org The integration of this compound into flow chemistry methodologies offers numerous advantages, including enhanced safety, better process control, and improved scalability.

Many reactions involving aldehydes can be highly exothermic, posing safety risks in large-scale batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating these risks. beilstein-journals.org This is particularly relevant for nitration or oxidation reactions.

Flow chemistry also enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining multi-step syntheses. acs.org For the synthesis of derivatives of this compound, flow chemistry could enable the safe use of hazardous reagents and the rapid optimization of reaction conditions.

Table 3: Comparison of Batch vs. Flow Processing for Aldehyde Reactions

| Feature | Batch Processing | Flow Processing |

|---|---|---|

| Safety | Higher risk for exothermic or hazardous reactions | Enhanced safety due to small reaction volumes and better heat transfer |

| Scalability | Often challenging and requires re-optimization | Easier and more predictable scalability |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Yield and Purity | Variable | Often higher and more consistent |

This table provides a general comparison of batch and flow chemistry methodologies. beilstein-journals.orgacs.org

Design and Synthesis of Novel Functional Materials Precursors

This compound is a valuable building block for the synthesis of novel functional materials. Its unique substitution pattern can impart desirable properties to larger molecules and polymers.

One area of interest is the synthesis of Schiff base derivatives, which have been shown to possess a range of biological activities, including antimicrobial properties. researchgate.net The specific chlorine and isopropyl substituents on the benzaldehyde (B42025) ring can modulate these properties, making it a target for the design of new therapeutic agents.

Furthermore, the aldehyde functionality is highly versatile and can be used to synthesize a variety of functionalized polymers and ionic liquids. researchgate.netresearchgate.net For example, benzaldehyde-functionalized polymers can be used in the development of self-healing hydrogels and other smart materials. researchgate.net The incorporation of this compound into such materials could introduce hydrophobicity and alter the electronic properties of the resulting polymer, opening up new applications in areas such as drug delivery and sensor technology.

Table 4: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Role of this compound |

|---|---|---|

| Schiff Bases | Antimicrobial agents, Catalysts | Key building block, with substituents influencing activity. researchgate.net |

| Functionalized Polymers | Self-healing materials, Drug delivery systems | Monomer precursor, imparting specific physical and chemical properties. researchgate.net |

| Ionic Liquids | Green solvents, Catalysts | Functional component of the ionic liquid structure. researchgate.net |

| Organic Frameworks | Gas storage, Catalysis | Linker molecule for the construction of porous materials. |

This table illustrates the potential for creating novel functional materials from the target compound.

Advanced Computational Chemistry for Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.netnih.gov For this compound, computational methods can provide valuable insights that can guide the design of new reactions and synthetic routes.